Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing a regioselectively substituted pyrazole building block that combines a 4-pyridyl directing group with a bromo handle for late-stage diversification often delays discovery programs. This compound resolves that bottleneck. - 4-Br enables Suzuki/Buchwald-Hartwig couplings after pyrazolo[4,3-d]pyrimidine core formation. - N1-(4-pyridyl) modulates heterocycle electron density for selective cross-coupling. - ≥98% purity meets rigorous SAR and agrochemical lead-optimization requirements.

Molecular Formula C11H11BrN4O2
Molecular Weight 311.13 g/mol
Cat. No. B12071993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate
Molecular FormulaC11H11BrN4O2
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)C2=CC=NC=C2
InChIInChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-3-5-14-6-4-7/h3-6H,2,13H2,1H3
InChIKeyYIOGFEKJCFEJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate Profile


Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate (CAS 1427013-64-6) is a heterocyclic building block belonging to the 4-aminopyrazole-3-carboxylate class, distinguished by its 4-bromo substitution and N1-(4-pyridyl) appendage. It serves as a versatile intermediate for constructing pyrazolo[4,3-d]pyrimidine scaffolds relevant to sildenafil-analog discovery programs [1]. The compound is supplied as a solid with a molecular weight of 311.13 g/mol and a molecular formula of C11H11BrN4O2 .

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate vs. Generic Analogs


The simultaneous presence of a 4-bromo leaving group, a 5-amino nucleophilic handle, and an N1-(4-pyridyl) ring creates a regiochemical and electronic profile that generic pyrazole-3-carboxylates lack. Substituting the bromine with chlorine, replacing the pyridyl with phenyl, or moving the amino group alters the dipole moment, hydrogen-bonding capacity, and cross-coupling reactivity that define this compound's utility as a precursor. In the synthesis of pyrazolo[4,3-d]pyrimidine libraries, the 4-bromo atom serves as a controlled synthetic exit for further functionalization while the 4-pyridyl group modulates the electron density of the heterocyclic core in a way that the 3-pyridyl isomer does not [1].

Quantitative Differentiation Against Closest Analogs


Molecular Weight & Lipophilicity Shift vs. 4-Chloro Analog

The replacement of chlorine with bromine at the 4-position increases the molecular weight from 266.68 g/mol to 311.13 g/mol, which correlates with an elevated logP and enhanced halogen-bond donor capacity, directly influencing passive membrane permeability and target binding in medicinal chemistry campaigns .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Advantage Over General Pyrazole Building Blocks

This compound is consistently supplied at ≥98% purity (HPLC) as confirmed by independent vendor certification, surpassing the typical 95–97% purity range reported for closely related 4-bromo-phenyl or 4-chloro-pyridyl analogs, thus reducing the need for pre-reaction purification steps .

Synthetic Chemistry Quality Control Procurement

Regiochemical Advantage in Pyrazolopyrimidine Synthesis

Reaction of 4-aminopyrazoles with phenylisothiocyanate or DMFDMA/NH4OAc proceeds with regioselective cyclization to form pyrazolo[4,3-d]pyrimidines. The N1-(4-pyridyl) substituent provides a distinct electronic environment compared to the N1-(3-pyridyl) or N1-phenyl analogs, influencing the cyclization rate and product distribution. Published procedures confirm that the 4-pyridyl variant yields a single regioisomer, whereas the 3-pyridyl isomer can give mixtures under identical conditions [1].

Heterocyclic Chemistry Synthetic Methodology Sildenafil Analogues

Application Scenarios for Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate


Pyrazolo[4,3-d]pyrimidine Library Synthesis

As a direct precursor to sildenafil-related scaffolds, the compound enables the construction of pyrazolo[4,3-d]pyrimidine core libraries. Its 4-bromo substitution offers a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings after the pyrimidine ring is formed, a strategy validated in medicinal chemistry campaigns targeting PDE5 and related enzymes .

Physicochemical Property-Driven Fragment Growth

In fragment-based drug discovery, the bromine atom serves both as a heavy atom for X-ray crystallographic detection and as a vector for property modulation. The quantifiable 44.45 g/mol weight advantage over the chloro analog directly translates to a measurable shift in logP, allowing medicinal chemists to fine-tune lipophilicity within a narrow property window .

High-Purity Intermediate for Agrochemical Lead Optimization

With a verified purity of ≥98%, this compound meets the stringent quality requirements for agrochemical lead optimization programs where impurity profiles must be minimized to avoid artifacts in structure-activity relationship (SAR) studies .

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